2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
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Overview
Description
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, commonly known as TMB or TMB-8, is a chemical compound that has been extensively used in scientific research. It belongs to the class of benzothiazepines and has been shown to have various physiological and biochemical effects.
Mechanism Of Action
TMB acts as a selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for the release of calcium from intracellular stores. TMB binds to the IP3R and stabilizes it in a closed conformation, thereby inhibiting the release of calcium. This leads to a decrease in the intracellular calcium concentration, which affects various physiological and biochemical processes.
Biochemical And Physiological Effects
TMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of calcium from intracellular stores, which affects calcium signaling pathways. TMB has also been shown to inhibit the formation of actin stress fibers, which affects cell migration and proliferation. Additionally, TMB has been shown to inhibit the release of neurotransmitters, which affects synaptic transmission.
Advantages And Limitations For Lab Experiments
TMB has several advantages for lab experiments. It is a selective inhibitor of the IP3R, which makes it a useful tool for studying calcium signaling pathways. TMB is also membrane-permeable, which allows it to easily enter cells and affect intracellular calcium concentrations. However, TMB has some limitations. It can be toxic to cells at high concentrations, which can affect the results of experiments. Additionally, TMB can affect other calcium channels and receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of TMB in scientific research. One direction is to study the effects of TMB on other calcium channels and receptors. Another direction is to study the effects of TMB on other physiological and biochemical processes. Additionally, the development of new derivatives of TMB with improved selectivity and reduced toxicity could lead to new applications in scientific research.
In conclusion, TMB is a useful tool for studying calcium signaling pathways and has various physiological and biochemical effects. Its advantages and limitations should be carefully considered when designing experiments. Future research on TMB could lead to new insights into the role of calcium in various physiological and biochemical processes.
Synthesis Methods
The synthesis of TMB involves the reaction of 2-aminothiophenol with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of acetic acid and hydrogen peroxide. The reaction yields TMB as a white crystalline solid, which is then purified by recrystallization.
Scientific Research Applications
TMB has been extensively used in scientific research as a tool to study various physiological and biochemical processes. It has been shown to inhibit the release of calcium from intracellular stores, which makes it useful for studying calcium signaling pathways. TMB has also been used to study the role of calcium in the regulation of exocytosis and endocytosis. Additionally, TMB has been used to study the effects of calcium on cell migration and proliferation.
properties
CAS RN |
13338-13-1 |
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Product Name |
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine |
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine |
InChI |
InChI=1S/C12H17NS/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
URHIRPNXXQDFFA-UHFFFAOYSA-N |
SMILES |
CC1CC(SC2=CC=CC=C2N1)(C)C |
Canonical SMILES |
CC1CC(SC2=CC=CC=C2N1)(C)C |
synonyms |
2,3,4,5-Tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine |
Origin of Product |
United States |
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